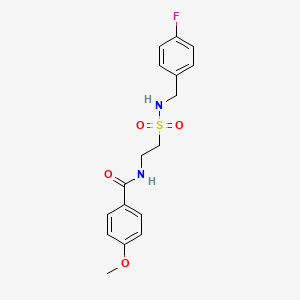

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide, commonly known as Fasudil, is a potent and selective Rho-kinase inhibitor. It was first developed in Japan in the 1990s as a treatment for cerebral vasospasm following subarachnoid hemorrhage. Since then, it has been investigated for its potential therapeutic applications in various diseases, such as pulmonary hypertension, stroke, and cancer.

Scientific Research Applications

Transformation and Excretion in Biological Systems

One aspect of the research involving compounds related to N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide focuses on the transformation and excretion of drugs in biological systems. A study explored the transformation of metoclopramide in rabbits, revealing the presence of several transformation products alongside the parent compound in the urine after oral administration. This research highlights the metabolic pathways and potential for excretion of similar compounds, shedding light on their behavior in biological systems (Arita et al., 1970).

Radiochemical Synthesis for Medical Applications

Another field of application involves the automated radiochemical synthesis of related compounds, such as N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, for the radiolabeling of peptides and proteins. This research is particularly relevant for medical diagnostics and therapeutic applications, offering insights into the development of novel imaging agents and radiopharmaceuticals (Kiesewetter et al., 2011).

Novel Sulfonamides with Antimicrobial Activity

Research into sulfonamides containing similar structural motifs has led to the design and synthesis of novel derivatives with antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, demonstrating their potential as new antimicrobial agents (Krátký et al., 2012).

Inhibition of Tumor-Associated Isozyme IX

The inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds with structural similarities to this compound, has been studied. These findings suggest a potential therapeutic application for these compounds in targeting tumor-associated enzymes (Ilies et al., 2003).

Modification of Nucleoside Transport

Further research includes the investigation of new analogues of 4-nitrobenzylthioinosine, aiming to inhibit the nucleoside transport protein ENT1. By modifying the ribose moiety with substituted benzyl groups, researchers have been able to significantly impact the affinity for ENT1, paving the way for the development of compounds with improved pharmacokinetic properties (Tromp et al., 2004).

properties

IUPAC Name |

N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S/c1-24-16-8-4-14(5-9-16)17(21)19-10-11-25(22,23)20-12-13-2-6-15(18)7-3-13/h2-9,20H,10-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXLCGEJGIXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylbenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2464467.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2464473.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2464474.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide](/img/structure/B2464476.png)

![2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2464477.png)

![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2464480.png)

![N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464482.png)